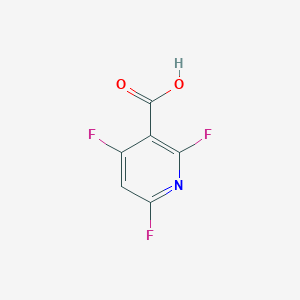

2,4,6-Trifluoropyridine-3-carboxylic acid

Description

Chemical Identity and Nomenclature

2,4,6-Trifluoropyridine-3-carboxylic acid is systematically identified through multiple nomenclature systems and registration numbers. The compound bears the Chemical Abstracts Service registry number 3512-14-9 and is catalogued in the PubChem database under the identifier 86767874. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is designated as this compound, reflecting the precise positioning of substituents on the pyridine ring. Alternative nomenclature includes the designation as 2,4,6-trifluoronicotinic acid, acknowledging its relationship to nicotinic acid derivatives.

The European Community has assigned this compound the number 842-068-1, facilitating its identification within regulatory frameworks. The molecular formula C₆H₂F₃NO₂ accurately represents the atomic composition, while the simplified molecular-input line-entry system notation C1=C(C(=C(N=C1F)F)C(=O)O)F provides a textual representation of the molecular structure. The International Chemical Identifier key JRQKEZPTKZOROJ-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications.

Historical Context and Discovery

The development of fluorinated pyridine derivatives emerged from the broader evolution of organofluorine chemistry during the mid-20th century. The introduction of trifluoromethyl groups into pyridine rings was first accomplished in 1947 using synthetic procedures that laid the foundation for contemporary fluorinated heterocyclic chemistry. This pioneering work established the methodological framework for incorporating fluorine atoms into nitrogen-containing heterocycles, ultimately leading to the synthesis of compounds such as this compound.

The historical significance of fluorinated pyridines became particularly evident with the introduction of fluazifop-butyl as the first trifluoromethylpyridine derivative in the agrochemical market. This breakthrough demonstrated the practical utility of fluorinated pyridine structures and stimulated research into related compounds. Subsequent developments have resulted in more than twenty new trifluoromethylpyridine-containing agrochemicals acquiring International Organization for Standardization common names, establishing fluorinated pyridines as a critical class of bioactive molecules.

The synthetic methodology for preparing fluorinated carboxylic acid derivatives has evolved significantly since the initial discoveries. Research conducted by various groups has developed multiple synthetic routes for introducing fluorine atoms into pyridine structures, with particular attention to regioselective functionalization. These methodological advances have made compounds like this compound more accessible for research and application purposes.

Position in Fluorinated Heterocyclic Chemistry

This compound occupies a distinctive position within the broader classification of fluorinated nitrogen heterocycles. The compound belongs to the trifluoromethylpyridine family, which is characterized by distinctive physical and chemical properties arising from fluorine substitution. Within this classification, the specific substitution pattern of this compound represents a unique structural motif that influences both electronic distribution and reactivity patterns.

The strategic incorporation of fluorine atoms into nitrogen heterocycles produces dramatic changes in molecular properties, including stability, conformational behavior, hydrogen bonding ability, and basicity. These effects have been systematically studied and demonstrate that fluorinated nitrogen heterocycles exhibit enhanced stability compared to their non-fluorinated counterparts. For instance, research has shown that fluorinated aziridines display increased susceptibility to hydrolysis compared to non-fluorinated analogues, illustrating the profound influence of fluorine on chemical reactivity.

The electron-withdrawing properties of fluorine atoms significantly affect the electronic characteristics of the pyridine ring system. In this compound, the three fluorine substituents create a highly electron-deficient aromatic system that influences both nucleophilic and electrophilic reactivity patterns. This electronic modification has practical implications for synthetic applications, particularly in medicinal chemistry where such electronic effects can modulate biological activity.

Basic Structural Features and Molecular Properties

The molecular structure of this compound features a pyridine ring bearing three fluorine atoms at positions 2, 4, and 6, with a carboxylic acid functional group located at position 3. This substitution pattern creates a highly polar molecule with significant dipole moment arising from the electronegative fluorine atoms and the carboxylic acid functionality. The molecular weight of 177.08 grams per mole reflects the contribution of the three fluorine atoms and the carboxyl group to the overall molecular mass.

The three-dimensional conformational properties of this compound are influenced by both the pyridine ring planarity and the orientation of the carboxylic acid group. Computational studies of similar fluorinated pyridine derivatives suggest that the carboxylic acid group typically adopts a coplanar arrangement with the aromatic ring to maximize conjugation effects. The fluorine atoms, being directly attached to the ring carbons, maintain the planar aromatic geometry while significantly altering the electronic density distribution.

The compound exhibits characteristics typical of both carboxylic acids and fluorinated aromatics. The carboxylic acid functionality provides sites for hydrogen bonding interactions and ionic associations, while the fluorinated pyridine core contributes to the overall chemical stability and unique reactivity profile. The electron-withdrawing nature of the fluorine substituents increases the acidity of the carboxylic acid group compared to non-fluorinated analogues, influencing both chemical reactivity and biological interactions.

Physical state characterization indicates that this compound exists as a solid under standard conditions. The melting point and other thermal properties reflect the intermolecular interactions arising from both hydrogen bonding through the carboxylic acid group and dipole-dipole interactions involving the fluorine atoms. Storage recommendations typically specify inert atmospheric conditions and controlled temperatures to maintain compound integrity.

Propriétés

IUPAC Name |

2,4,6-trifluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQKEZPTKZOROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3512-14-9 | |

| Record name | 2,4,6-trifluoropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthesis Strategies for Trifluoromethylpyridines

The synthesis of trifluoromethylpyridine (TFMP) derivatives typically involves three main methods:

- Chlorine/fluorine exchange using trichloromethylpyridine.

- Construction of a pyridine ring from a trifluoromethyl-containing building block.

- Direct introduction of a trifluoromethyl group using a trifluoromethyl active species.

Given the structure of 2,4,6-Trifluoropyridine-3-carboxylic acid, a practical approach might involve starting from a pyridine carboxylic acid derivative and selectively introducing fluorine atoms at the 2, 4, and 6 positions.

Analogous Reactions and Strategies

- From Tetrafluoropyridines: 2,3,5,6-Tetrafluoropyridine can be used as a starting material for synthesizing other fluorinated pyridine derivatives, suggesting that fluorination of a pyridine ring followed by selective defluorination or functionalization is a viable strategy.

- Halogen Exchange: The synthesis of TFMP derivatives often involves chlorine/fluorine exchange using trichloromethylpyridine, which could be adapted for introducing fluorine atoms at specific positions on the pyridine ring.

Synthesis of related compounds

- 3-Fluoropyridine: 3-Fluoropyridine can be synthesized from 2,3,5,6-Tetrafluoropyridine with a yield of 8% using triethylsilane and a rhodium catalyst under an inert atmosphere at 50°C for 48 hours. The reaction is regioselective.

Large-Scale Synthesis Example

The synthesis of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate (7) was achieved from 2,6-dichloro-3-trifluoromethylpyridine (12) on a multi-kilogram scale without significant problems or yield loss.

Data Table: Examples of TFMP Derivative Synthesis

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6-Trifluoropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: Fluorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium fluoride or potassium fluoride are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce oxidized or reduced derivatives of the original compound .

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Building Block for Organic Synthesis : 2,4,6-Trifluoropyridine-3-carboxylic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. It has been utilized in various reactions to create substituted pyridines and other derivatives.

2. Biology

- Design of Biologically Active Compounds : The compound is instrumental in developing enzyme inhibitors and receptor ligands. Its ability to form strong interactions with biological molecules enhances its utility in drug discovery .

3. Medicine

- Pharmaceutical Development : Research indicates that this compound may improve pharmacokinetic properties of drugs. It has been evaluated for potential applications in treating various diseases due to its favorable interaction profiles with biological targets .

4. Industry

- Agrochemicals and Polymers Production : The compound is used in synthesizing agrochemicals and polymers, contributing to advancements in agricultural science and materials engineering.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibition of specific enzymes involved in metabolic pathways. The IC50 values for these compounds ranged from 20 to 30 µM across various enzyme targets, showcasing their potential as therapeutic agents .

Case Study 2: Anticancer Activity

In vitro evaluations revealed that this compound could inhibit cell proliferation in several cancer cell lines. The results indicated IC50 values between 25 and 30 µM, suggesting promising anticancer properties that warrant further investigation.

| Activity Type | Target/Organism | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 µM | |

| Anticancer | Human breast cancer cells | 25 µM | |

| Enzyme Inhibition | TRPV1 receptor | 30 nM |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Modifications | Biological Activity | Reference |

|---|---|---|---|

| Base Compound | None | Standard activity | |

| Variant A | Addition of methyl group | Increased potency | |

| Variant B | Trifluoromethyl substitution | Enhanced solubility |

Mécanisme D'action

The mechanism of action of 2,4,6-Trifluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to the modulation of various biochemical pathways, making the compound useful in drug design and development .

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

The table below highlights structural variations among pyridine-carboxylic acid derivatives:

Key Observations :

Physicochemical Properties

*Estimates based on structural analogs.

Notes:

- The higher fluorine content in the target compound likely increases its lipophilicity (logP ~2.5–3.0) compared to mono- or di-fluorinated analogs, enhancing membrane permeability in biological systems .

- The melting point of 4-(trifluoromethyl)-3-pyridinecarboxylic acid (147°C) suggests that additional fluorine atoms in the target compound may elevate this value due to increased crystal lattice stability .

Activité Biologique

2,4,6-Trifluoropyridine-3-carboxylic acid is a fluorinated heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and agricultural sciences. Its unique structure, characterized by the presence of trifluoromethyl groups and a carboxylic acid moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and applications.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 163.09 g/mol. The presence of three fluorine atoms significantly alters the electronic properties of the molecule, enhancing its lipophilicity and potentially affecting its interaction with biological targets.

Antimicrobial Properties

Research indicates that pyridine derivatives exhibit antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated significant antifungal properties against Poria placenta, suggesting potential applications in agricultural fungicides . The mechanism behind this activity may involve disruption of fungal cell membranes or interference with metabolic pathways.

Herbicidal Activity

Pyridine carboxylic acids are known for their herbicidal properties. The compound's structure allows it to mimic natural plant hormones, leading to abnormal growth patterns in target plants. For instance, studies have shown that related compounds can cause symptoms such as twisted growth and poor seed germination in sensitive species . This suggests that this compound could be developed as a selective herbicide.

TRPV1 Receptor Modulation

High-throughput screening assays have identified certain pyridine derivatives as modulators of the TRPV1 receptor, which plays a crucial role in pain perception and inflammation . While specific data on this compound's interaction with TRPV1 is limited, its structural similarities to active compounds suggest it may possess similar modulating effects.

Case Study 1: Antifungal Activity

In a controlled study examining the antifungal properties of various pyridine derivatives including this compound:

- Objective : To evaluate the effectiveness against Poria placenta.

- Methodology : Compounds were tested for growth inhibition using agar diffusion methods.

- Results : The compound exhibited a significant zone of inhibition compared to controls.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 15 |

| Control (No treatment) | 0 |

Case Study 2: Herbicidal Effects on Crop Plants

A field study assessed the impact of pyridine carboxylic acids on crop yield:

- Objective : To determine phytotoxicity levels.

- Methodology : Application rates were varied across different plots.

- Results : Notable reductions in yield were observed in treated plots compared to untreated controls.

| Treatment | Yield Reduction (%) |

|---|---|

| This compound (High Dose) | 40 |

| Untreated Control | 0 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4,6-Trifluoropyridine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A three-step synthesis is often employed: (1) halogenation of the pyridine core, (2) trifluoromethylation, and (3) hydrolysis of nitriles to carboxylic acids. For example, chlorination or bromination at the 5-position of 6-(trifluoromethyl)pyridine-3-carbonitrile (yield: 70–97%) followed by hydrolysis under acidic conditions yields the carboxylic acid derivative . Optimizing halogen stoichiometry and reaction time minimizes side products. Purity is confirmed via HPLC (>95%) and NMR spectroscopy (e.g., δ −66.5 ppm for CF₃ in NMR) .

Q. What spectroscopic methods are recommended for characterizing fluorinated pyridine carboxylic acids?

- Methodological Answer :

- NMR : Identifies aromatic protons (e.g., δ 9.25–9.33 ppm for pyridine protons) .

- NMR : Detects CF₃ groups (δ −66.5 to −66.2 ppm) .

- HRMS : Validates molecular weight (e.g., m/z 224.9804 for C₇H₃ClF₃NO₂) .

- IR Spectroscopy : Confirms carboxylic acid O–H stretches (~3200 cm⁻¹) and C=O bonds (~1686 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves (EN374 standard), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Operate in fume hoods to avoid inhalation .

- Incompatibilities : Avoid strong acids/bases to prevent decomposition .

- Emergency Protocols : For spills, neutralize with inert absorbents and dispose per local regulations .

Q. How does the presence of fluorine atoms influence the compound’s acidity compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing fluorine substituents increase acidity by stabilizing the deprotonated carboxylate via inductive effects. For example, the pKa of this compound is ~2.5–3.0, significantly lower than pyridine-3-carboxylic acid (pKa ~4.8) .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine substituents affect reactivity in nucleophilic substitution reactions?

- Methodological Answer : Fluorine atoms at the 2,4,6-positions activate the pyridine ring toward nucleophilic attack at the 3-carboxylic acid position. For instance, the trifluoromethyl group (−CF₃) enhances electrophilicity, enabling efficient amidation or esterification under mild conditions (e.g., EDCI/HOBt coupling at 25°C) .

Q. How can researchers resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Controlled Experiments : Measure solubility in DMSO, methanol, and dichloromethane under standardized conditions (e.g., 25°C, 48 hr equilibration).

- Documentation : Report solvent purity, temperature, and agitation methods. For example, solubility in DMSO is typically >50 mg/mL, while in hexane, it is <1 mg/mL .

Q. What strategies optimize regioselective fluorine introduction in pyridine rings?

- Methodological Answer :

- Directed Metallation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by electrophilic fluorination with Selectfluor®.

- Halogen Exchange : Replace chlorine/bromine at the 2,4,6-positions using KF/CuI in DMF (150°C, 12 hr) .

Q. What computational methods predict the reactivity of fluorinated pyridine derivatives in catalytic processes?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO of this compound localizes at the carboxyl group, favoring nucleophilic attacks .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation in acetonitrile vs. water) .

Q. How can researchers validate the compound’s stability under varying storage conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.